molecular formula C18H16N2O5S B11825178 3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

Cat. No.: B11825178
M. Wt: 372.4 g/mol
InChI Key: FLAMVVWHJCAGJI-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[310]hexane-1-carbaldehyde is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of 3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This method provides access to valuable bicyclic scaffolds with three contiguous stereocenters.

Chemical Reactions Analysis

Comparison with Similar Compounds

3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can be compared to other similar compounds, such as 2-azabicyclo[3.2.1]octane and 3-azabicyclo[3.1.1]heptane . These compounds share similar bicyclic structures but differ in their chemical reactivity and applications. For instance, 2-azabicyclo[3.2.1]octane is known for its potential in drug discovery, while 3-azabicyclo[3.1.1]heptane is used as a synthetic intermediate in various organic reactions . The unique structure and reactivity of this compound make it a valuable compound in the synthesis of complex organic molecules and bioactive compounds.

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

3-(4-nitrophenyl)sulfonyl-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

InChI

InChI=1S/C18H16N2O5S/c21-13-17-10-18(17,14-4-2-1-3-5-14)12-19(11-17)26(24,25)16-8-6-15(7-9-16)20(22)23/h1-9,13H,10-12H2

InChI Key

FLAMVVWHJCAGJI-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O

Origin of Product

United States

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